molecular formula C18H26N2O4S2 B1584200 N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide CAS No. 26914-52-3

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide

Cat. No.: B1584200
CAS No.: 26914-52-3
M. Wt: 398.5 g/mol
InChI Key: IDLSDSKPHLCUTN-UHFFFAOYSA-N
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Description

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide is an organic compound with the chemical formula C9H15NO2S . It is a mixture of ortho- and para-isomers of N-ethyl-toluenesulfonamide. This compound is known for its versatility and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyltoluenesulfonamide can be synthesized through the reaction of toluenesulfonamide with ethylating agents. One common method involves the reaction of toluenesulfonamide with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, N-Ethyltoluenesulfonamide is produced by reacting toluenesulfonamide with ethyl chloride or ethyl bromide in the presence of a catalyst. The reaction is conducted in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-Ethyltoluenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyltoluenesulfonamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-Methyltoluenesulfonamide: Similar in structure but with a methyl group instead of an ethyl group.

    N-Propylbenzenesulfonamide: Contains a propyl group instead of an ethyl group.

    N-Butylbenzenesulfonamide: Contains a butyl group instead of an ethyl group.

Uniqueness

N-Ethyltoluenesulfonamide is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in certain synthetic and industrial applications .

Properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide;N-ethyl-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9;1-3-10-13(11,12)9-7-5-4-6-8(9)2/h2*4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSDSKPHLCUTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)C.CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26914-52-3
Record name Benzenesulfonamide, N-ethyl-ar-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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